4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)18-9-6-15(7-10-18)21(27)26(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)30-22/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQETPKHATHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, typically using reagents like ethylsulfonyl chloride in the presence of a base.
Attachment of the Fluorobenzo[d]thiazol Group: This step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thiourea and fluorinated aromatic compounds.
Incorporation of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce corresponding amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span across various disciplines:
Medicinal Chemistry
- Anticancer Activity : The benzothiazole ring is associated with anticancer properties, making this compound a candidate for cancer treatment research.
- Antimicrobial Properties : Studies have indicated potential antimicrobial effects, which can be explored further for developing new antibiotics.
Biological Studies
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, providing insights into its mechanism of action.
- Receptor Modulation : Its ability to bind to various receptors could lead to novel therapeutic strategies for treating conditions like inflammation or neurodegenerative diseases.
Chemical Biology
- Chemical Probes : This compound can serve as a chemical probe in biological assays to study cellular processes and interactions at the molecular level.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Anticancer Research :
- A study demonstrated that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. The presence of the ethanesulfonyl group may enhance this activity by improving solubility and bioavailability.
-
Antimicrobial Testing :
- Research published in pharmacological journals indicates that compounds containing benzothiazole structures show promise against resistant strains of bacteria, suggesting that this compound could be developed into a new class of antibiotics.
-
Enzyme Interaction Studies :
- Investigations into the binding affinity of this compound to specific enzymes have shown that it can effectively inhibit their activity, providing a pathway for drug design targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key properties:
Key Findings:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro, ethanesulfonyl) correlate with lower IC50 values (higher potency) in thiazole-based analogs . For example, the nitro-substituted compound (IC50 6.1 µM) outperforms ethyl (6.5 µM) and trifluoromethyl (18.6 µM) derivatives .
- The ethanesulfonyl group in the target compound may offer a balance between potency and solubility compared to smaller substituents like methylsulfonyl (Ev2) or bulkier groups like piperidinyl-sulfonyl (Ev7).
Core Structure Influence :
- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., Ev3, Ev7) exhibit higher target selectivity due to enhanced aromatic stacking with protein pockets, whereas thiazole-based analogs (Ev5) show broader but less specific activity .
- Fluorine Substitution : The 6-fluoro group in the target compound likely improves metabolic stability and binding affinity, as seen in related benzothiazoles (Ev3, Ev7) .
Physicochemical Properties: Solubility: The ethanesulfonyl group increases aqueous solubility compared to non-polar substituents (e.g., ethyl, trifluoromethyl) . Sulfamoyl vs. Sulfonyl: Compounds with sulfamoyl groups (Ev6) demonstrate improved membrane permeability but reduced enzymatic stability compared to sulfonyl-containing analogs .
Biological Activity
4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, with the CAS number 886938-20-1, is a complex organic compound characterized by its unique molecular structure that combines a benzothiazole moiety with an ethanesulfonyl group and a pyridine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 455.5 g/mol. The compound's structure allows for various interactions at the molecular level, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 886938-20-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole and pyridine components are known to engage in various biochemical pathways, potentially affecting enzyme activity and cellular signaling.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or function.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities including:
- Antimicrobial Effects : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, studies have reported minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
- Anticancer Properties : There is emerging evidence of anticancer activity, particularly in inhibiting tumor cell proliferation. For example, related benzothiazole derivatives have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values in the micromolar range .
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from ischemia/reperfusion injury, indicating possible applications in neurodegenerative diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives, including those similar to the target compound, which were evaluated for their antimicrobial and anticancer activities. The findings indicated that modifications on the benzothiazole ring significantly influenced biological activity .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating infections and tumors. Results showed promising outcomes in reducing tumor size and enhancing survival rates in treated groups compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
